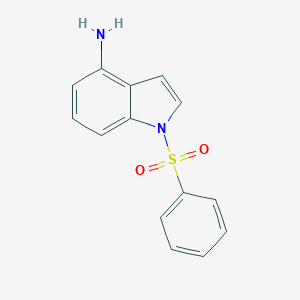
1-(Benzenesulfonyl)indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)indol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Benzenesulfonyl)indol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is an indole derivative characterized by the presence of a benzenesulfonyl group. Indole derivatives are known for their extensive pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The compound's unique structure contributes to its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis, particularly those involving p53 mutations, which are common in various cancers .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines expressing mutant p53. The compound was found to significantly enhance the DNA-binding ability of mutant p53, leading to increased apoptosis in treated cells. This suggests its potential as a therapeutic agent for cancers driven by p53 mutations .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties of this compound were evaluated against several pathogenic bacteria and fungi. The results indicated that the compound displayed strong inhibitory effects comparable to standard antibiotics like Gentamicin and Ketoconazole. The minimum inhibitory concentrations (MICs) were determined, demonstrating its potential as an effective antimicrobial agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of indole derivatives, including this compound. Findings suggest that modifications to the sulfonamide group can enhance its biological activity. For instance:
Propriétés
IUPAC Name |
1-(benzenesulfonyl)indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCIFQSPLEMHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543926 |
Source


|
| Record name | 1-(Benzenesulfonyl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100557-22-0 |
Source


|
| Record name | 1-(Benzenesulfonyl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














